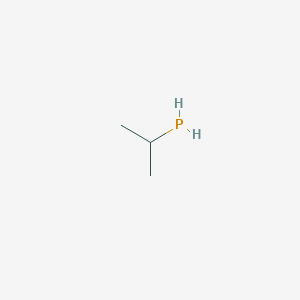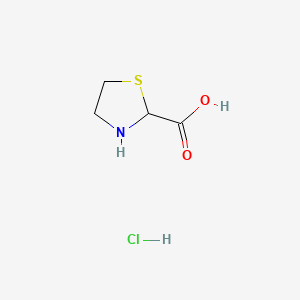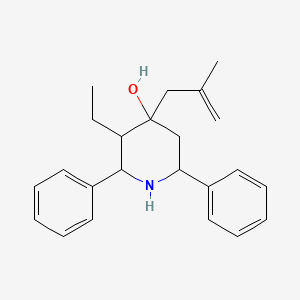![molecular formula C11H8N4S B14143703 N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide CAS No. 89250-84-0](/img/structure/B14143703.png)
N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is a chemical compound that features a cyano group and a thiazole ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve solvent-free reactions to reduce costs and environmental impact. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Cyclization Reactions: The compound can form different heterocyclic structures through cyclization reactions involving the cyano and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Phenacyl Bromide: For cyclization reactions in the presence of a base like triethylamine.
Potassium Hydroxide: For facilitating nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, including pyrroles, thiophenes, and imidazoles .
Aplicaciones Científicas De Investigación
N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biochemistry: It serves as a precursor for the synthesis of various heterocyclic compounds that are of interest in biochemical research.
Mecanismo De Acción
The mechanism of action of N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide involves its interaction with specific molecular targets and pathways. For instance, compounds containing the thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer drug with a thiazole ring.
Patellamide A: A compound with a thiazole ring used in medicinal chemistry.
Uniqueness
N-Cyano-N’-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is unique due to its combination of a cyano group and a thiazole ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
89250-84-0 |
|---|---|
Fórmula molecular |
C11H8N4S |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
N-cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C11H8N4S/c12-6-13-7-14-10-3-1-9(2-4-10)11-5-16-8-15-11/h1-5,7-8H,(H,13,14) |
Clave InChI |
CWDFJZHUHVRWKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC=N2)N=CNC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


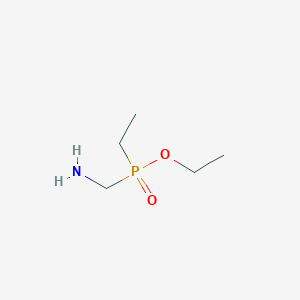
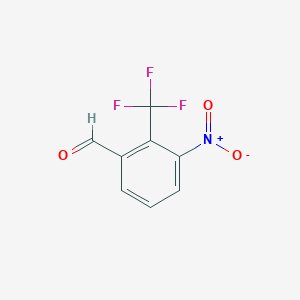
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
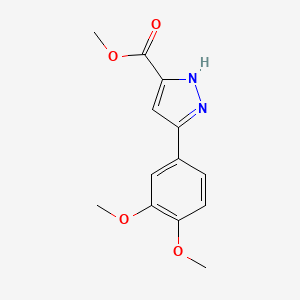
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)
